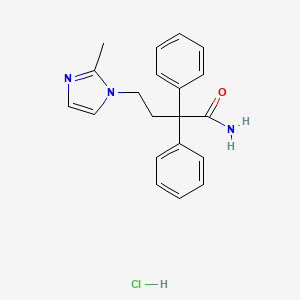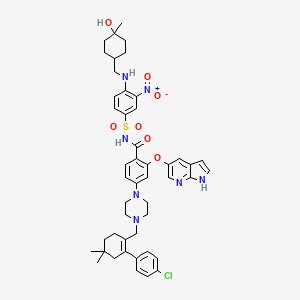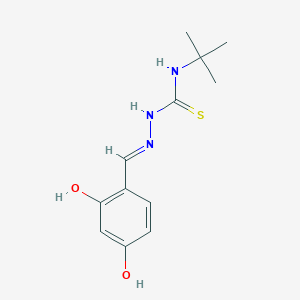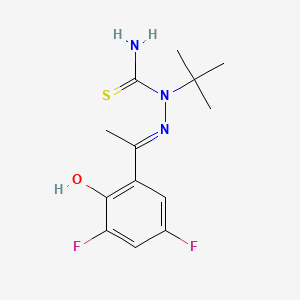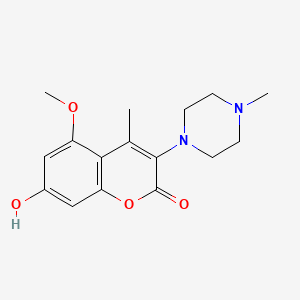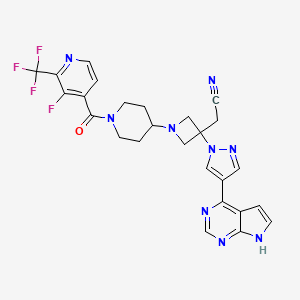
Itacitinib
Vue d'ensemble
Description
Itacitinib, également connu sous le nom d’INCB039110, est un inhibiteur puissant et sélectif de la Janus kinase 1 (JAK1). Il est principalement utilisé dans le traitement de diverses maladies inflammatoires et auto-immunes, ainsi que de certains types de cancer. This compound a montré des résultats prometteurs dans la réduction du syndrome de libération de cytokines, un effet secondaire potentiellement mortel associé à la thérapie par cellules T avec récepteur d’antigène chimérique .
Mécanisme D'action
Itacitinib exerce ses effets en inhibant sélectivement JAK1, une enzyme clé de la voie de signalisation JAK-STAT. Cette voie est impliquée dans la transmission des signaux des récepteurs des cytokines au noyau, conduisant à l’expression des gènes impliqués dans l’inflammation et les réponses immunitaires. En inhibant JAK1, l’this compound réduit la production de cytokines pro-inflammatoires et module l’activité des cellules immunitaires .
Composés Similaires :
Tofacitinib : Un inhibiteur de JAK1 et JAK3 utilisé dans le traitement de la polyarthrite rhumatoïde.
Ruxolitinib : Un inhibiteur de JAK1 et JAK2 utilisé dans le traitement de la myélofibrose et de la polycythémie vera.
Baricitinib : Un inhibiteur de JAK1 et JAK2 utilisé dans le traitement de la polyarthrite rhumatoïde.
Comparaison : this compound est unique dans sa sélectivité pour JAK1, ce qui réduit le risque d’effets secondaires associés à l’inhibition d’autres membres de la famille JAK. Cette sélectivité fait de l’this compound un candidat prometteur pour le traitement des maladies où JAK1 joue un rôle prédominant .
Analyse Biochimique
Biochemical Properties
Itacitinib plays a significant role in biochemical reactions, particularly in the JAK-STAT signaling pathway. It interacts with JAK1, a key enzyme in this pathway, and inhibits its activity . This interaction is crucial in regulating the immune response and inflammation .
Cellular Effects
This compound has broad anti-inflammatory activity and can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to significantly and dose-dependently reduce levels of multiple cytokines implicated in Cytokine Release Syndrome (CRS) in several in vitro and in vivo models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to JAK1, inhibiting its activity, and subsequently reducing the phosphorylation of STAT1, a downstream effector in the JAK-STAT pathway . This inhibition disrupts the signaling of several cytokines involved in inflammation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have stable effects over time. It continues to inhibit JAK1 and reduce cytokine levels even after prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At clinically relevant doses, this compound was well-tolerated and did not significantly inhibit the proliferation or antitumor killing capacity of CAR T-cell constructs
Metabolic Pathways
This compound is involved in the JAK-STAT signaling pathway. By inhibiting JAK1, it impacts the signaling of several cytokines involved in this pathway
Transport and Distribution
It is known to be orally administered and has broad anti-inflammatory activity, suggesting it may be widely distributed in the body .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. As a JAK1 inhibitor, it likely interacts with JAK1 at the location of this enzyme, which is associated with the cytoplasmic portion of cytokine receptors
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l’itacitinib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation d’un cycle pyridine, l’introduction d’atomes de fluor et l’incorporation d’un groupe nitrile. Les conditions de réaction impliquent généralement l’utilisation de bases fortes, telles que l’hydrure de sodium, et de solvants comme le diméthylformamide .
Méthodes de Production Industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une chromatographie liquide haute performance pour la purification. Les conditions de réaction sont soigneusement contrôlées pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Itacitinib subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir l’this compound en ses formes réduites.
Substitution : this compound peut subir des réactions de substitution, en particulier au niveau du cycle pyridine.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, qui peuvent être étudiés plus avant pour leurs propriétés pharmacologiques .
4. Applications de la Recherche Scientifique
This compound a une large gamme d’applications de recherche scientifique :
Chimie : this compound est utilisé comme composé modèle dans l’étude des inhibiteurs de JAK et de leurs voies de synthèse.
Biologie : this compound est étudié pour ses effets sur les voies de signalisation des cytokines et la fonction des cellules immunitaires.
Médecine : this compound fait l’objet d’études pour son potentiel dans le traitement des maladies auto-immunes, des affections inflammatoires et de certains cancers.
Applications De Recherche Scientifique
Itacitinib has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in the study of JAK inhibitors and their synthetic routes.
Biology: this compound is studied for its effects on cytokine signaling pathways and immune cell function.
Medicine: this compound is being investigated for its potential in treating autoimmune diseases, inflammatory conditions, and certain cancers.
Comparaison Avec Des Composés Similaires
Tofacitinib: A JAK1 and JAK3 inhibitor used in the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.
Comparison: Itacitinib is unique in its selectivity for JAK1, which reduces the risk of side effects associated with the inhibition of other JAK family members. This selectivity makes this compound a promising candidate for the treatment of diseases where JAK1 plays a predominant role .
Propriétés
IUPAC Name |
2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBSXLIQKWEBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334298-90-6, 1651228-00-0 | |
| Record name | Itacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB39110 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ITACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Q1: What is the primary molecular target of Itacitinib?
A: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1) [, , , , , , , , , , , , , , , , , , , ].
Q2: How does this compound's inhibition of JAK1 affect downstream signaling pathways?
A: By inhibiting JAK1, this compound disrupts the phosphorylation of signal transducer and activator of transcription (STAT) proteins []. This, in turn, inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma (IFN-γ) [, , , , , , , ].
Q3: What is the significance of the JAK/STAT pathway in disease pathology?
A: The JAK/STAT pathway plays a crucial role in regulating immune responses, cell growth, and differentiation [, , ]. Dysregulation of this pathway is implicated in various inflammatory diseases, myeloproliferative disorders, and malignancies [].
Q4: How does this compound's selectivity for JAK1 compare to other JAK inhibitors?
A: Unlike some other JAK inhibitors that target multiple JAK family members, this compound exhibits a higher selectivity for JAK1 over JAK2 [, ]. This selectivity is important as it may contribute to a potentially improved safety profile by minimizing off-target effects on JAK2-dependent processes, such as hematopoiesis [].
Q5: What is the primary route of this compound elimination?
A: this compound is primarily metabolized by cytochrome P450 (CYP)3A4, with minimal renal elimination [, , ].
Q6: How does hepatic impairment affect the pharmacokinetics of this compound?
A: Moderate to severe hepatic impairment leads to increased exposure (AUC and Cmax) of this compound []. This finding necessitates dose adjustments for patients with hepatic impairment [].
Q7: How do strong CYP3A inhibitors affect this compound's pharmacokinetics?
A: Co-administration of this compound with strong CYP3A inhibitors significantly increases its exposure [, ]. This interaction requires careful consideration and potential dose adjustments to prevent adverse effects.
Q8: Are there any recommended dose adjustments for patients with renal impairment?
A: Based on studies in patients with severe renal impairment and end-stage renal disease, no dose adjustment is recommended for this compound in patients with impaired renal function [].
Q9: What clinical indications are being investigated for this compound?
A: this compound is being investigated for its therapeutic potential in a range of conditions, including: * Acute and chronic graft-versus-host disease (GVHD) [, , , , , , ] * Cytokine release syndrome (CRS) associated with CAR T-cell therapy [, ] * Myelofibrosis [] * T-cell prolymphocytic leukemia (T-PLL) [, ] * Solid tumors, including pancreatic cancer, in combination with chemotherapy or immunotherapy [, ] * Hemophagocytic Lymphohistiocytosis (HLH) []
Q10: What is the rationale for using this compound in GVHD?
A: The rationale for this compound's use in GVHD stems from its ability to inhibit the production of pro-inflammatory cytokines like IFN-γ and IL-6, which are key mediators in the pathogenesis of GVHD [, , , ].
Q11: How effective is this compound in preventing CRS associated with CAR T-cell therapy?
A: Preliminary results from clinical trials suggest that prophylactic treatment with this compound can reduce the incidence and severity of CRS in patients receiving CAR T-cell therapy [, ].
Q12: Has this compound shown any promising activity in specific lymphoma subtypes?
A: Clinical trials indicate that this compound, in combination with other agents, exhibits promising activity in classic Hodgkin lymphoma and non-germinal center B-cell-like diffuse large B-cell lymphoma [].
Q13: What role does inflammation play in the efficacy of this compound in lung cancer?
A: Research suggests that this compound may be particularly beneficial for lung cancer patients with elevated inflammation who do not respond well to PD-1 blockade alone. Adding this compound to PD-1 blockade in this patient population may improve immune function and enhance anti-tumor responses [].
Q14: Have any biomarkers been identified for predicting response to this compound in aGVHD?
A: Elevated plasma levels of ST2 and TNFR1 at baseline have been associated with a lower likelihood of response to this compound combined with corticosteroids in acute GVHD [].
Q15: Are there any potential response-to-treatment biomarkers for this compound in aGVHD?
A: Decreases in ProCALCA/CALCA, ST2, and TNFR1 over time have been linked to a positive response to this compound in acute GVHD [].
Q16: What is the role of MCP3 and REG3A in predicting response to this compound in aGVHD?
A: Monocyte chemotactic protein (MCP)3, along with the known aGVHD prognostic biomarker regenerating islet-derived protein (REG)3A, appear to stratify complete responders from non-responders to this compound in acute GVHD, potentially serving as predictive biomarkers [].
Q17: What are the most common adverse events observed with this compound treatment?
A: The most frequently reported adverse events in clinical trials of this compound include: * Fatigue [, , ] * Nausea [, , ] * Anemia [, ] * Thrombocytopenia [, , ] * Neutropenia [, , ]
Q18: Are there any specific safety concerns associated with this compound use in patients with pre-existing conditions?
A: Patients with pre-existing thrombocytopenia may be at an increased risk of severe thrombocytopenia when treated with this compound [].
Q19: How does this compound affect cardiac safety?
A: A comprehensive cardiac safety analysis revealed no clinically meaningful effects of this compound on cardiac conduction parameters, including QTc interval, even at concentrations exceeding those expected in clinical practice [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
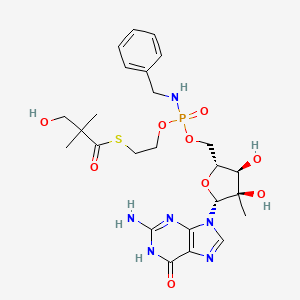

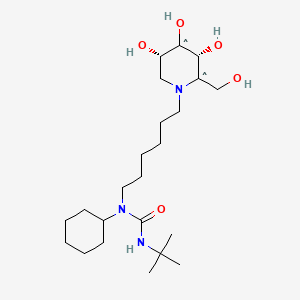
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)

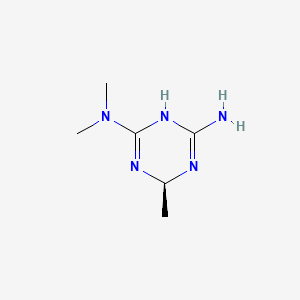
![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)
